N-butyl-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide
Description
N-butyl-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a synthetic heterocyclic compound featuring a fused imidazo[1,2-c]quinazolinone core. Its structure includes a propanamide side chain with an N-butyl group and a 5-sulfanyl substituent linked to a 3-nitrophenylmethyl moiety.
Properties
IUPAC Name |
N-butyl-3-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4S/c1-2-3-13-25-21(30)12-11-20-23(31)28-22(26-20)18-9-4-5-10-19(18)27-24(28)34-15-16-7-6-8-17(14-16)29(32)33/h4-10,14,20H,2-3,11-13,15H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPMHOUVYHDKTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-butyl-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, highlighting relevant studies, mechanisms of action, and therapeutic potentials.
Chemical Structure
The compound belongs to the class of imidazoquinazolines, which are known for their diverse pharmacological profiles. The structure includes a butyl group, a nitrophenyl moiety, and a sulfanyl group that contribute to its biological properties.
Research suggests that compounds similar to this compound may exert their effects through various mechanisms:
- Inhibition of BCL-2 Proteins : The compound may influence the balance between pro-apoptotic and anti-apoptotic proteins, particularly BCL-2 family members, leading to enhanced apoptosis in cancer cells .
- Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .
Anticancer Activity
A study investigating the anticancer potential of related compounds demonstrated significant cytotoxic effects against various cancer cell lines. For instance, the IC50 values were measured against MCF-7 human breast cancer cells, revealing promising results for compounds with similar structural features .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-butyl derivative | MCF-7 | TBD |
| Control (Doxorubicin) | MCF-7 | 0.5 |
Antimicrobial Activity
The antimicrobial efficacy of N-butyl derivatives was assessed using the disc diffusion method. Results indicated notable activity against:
- Gram-positive bacteria : Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa.
The inhibition zones varied significantly across different strains, with some derivatives showing activity comparable to standard antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 15 | N-butyl derivative |
| Escherichia coli | 12 | N-butyl derivative |
Case Studies
- Case Study on Cancer Treatment : A series of experiments conducted on mice models treated with N-butyl derivatives showed reduced tumor sizes compared to control groups. The mechanism was attributed to the induction of apoptosis in cancer cells via mitochondrial pathways.
- Antimicrobial Efficacy : In vitro studies demonstrated that N-butyl derivatives effectively inhibited biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in treating chronic infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds share the imidazo[1,2-c]quinazolinone scaffold but differ in substituents, which critically influence their physicochemical and biological properties. Below is a detailed comparison with 3-(5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide (), a close analog:
Research Findings
Structural and Electronic Effects
- Nitro Group vs. Benzylamino Group: The 3-nitrophenylmethyl substituent in the target compound introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity or stabilize charge-transfer interactions in biological systems.
- Side Chain Lipophilicity : The N-butyl group in the target compound offers moderate lipophilicity (logP ~3.5 estimated), favoring membrane permeability. The phenethyl group in the analog increases logP (~4.8), enhancing hydrophobic interactions but possibly reducing aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
